beta-Alanine, 3-phenyl-, 6,6-dimethylheptyl ester, hydrochloride, DL-
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Overview
Description
Beta-Alanine, 3-phenyl-, 6,6-dimethylheptyl ester, hydrochloride, DL-: is a synthetic compound with the molecular formula C18H29NO2·HCl and a molecular weight of 327.94 g/mol . This compound is a derivative of beta-alanine, an amino acid that plays a crucial role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, 3-phenyl-, 6,6-dimethylheptyl ester, hydrochloride, DL- typically involves the esterification of beta-alanine with 3-phenyl-6,6-dimethylheptanol in the presence of a suitable acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the ester functional group, converting it into the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology: In biological research, it can be used to study the effects of beta-alanine derivatives on cellular processes .
Industry: In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of beta-Alanine, 3-phenyl-, 6,6-dimethylheptyl ester, hydrochloride, DL- involves its interaction with specific molecular targets in the body. It is believed to act on neuronal receptors, potentially replacing gamma-aminobutyric acid (GABA) and affecting neurotransmission . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Beta-Alanine: A naturally occurring beta amino acid with a simpler structure.
Phenylalanine Methyl Ester Hydrochloride: Another ester derivative of an amino acid, used in peptide synthesis.
Uniqueness: Beta-Alanine, 3-phenyl-, 6,6-dimethylheptyl ester, hydrochloride, DL- is unique due to its specific ester and phenyl substitutions, which confer distinct chemical and biological properties compared to other beta-alanine derivatives .
Properties
CAS No. |
87253-01-8 |
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Molecular Formula |
C18H30ClNO2 |
Molecular Weight |
327.9 g/mol |
IUPAC Name |
6,6-dimethylheptyl 3-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C18H29NO2.ClH/c1-18(2,3)12-8-5-9-13-21-17(20)14-16(19)15-10-6-4-7-11-15;/h4,6-7,10-11,16H,5,8-9,12-14,19H2,1-3H3;1H |
InChI Key |
DEHMALSROSKABY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCOC(=O)CC(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
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